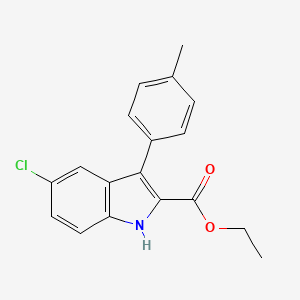

Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C18H16ClNO2 |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

ethyl 5-chloro-3-(4-methylphenyl)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C18H16ClNO2/c1-3-22-18(21)17-16(12-6-4-11(2)5-7-12)14-10-13(19)8-9-15(14)20-17/h4-10,20H,3H2,1-2H3 |

InChI Key |

CWRBXTWJZIFVAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and p-tolylboronic acid.

Suzuki Coupling Reaction: The p-tolyl group is introduced at the 3-position of the indole ring via a Suzuki coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

Esterification: The carboxyl group at the 2-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the chloro substituent or reduce the ester group to an alcohol.

Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate has been studied for its potential as a therapeutic agent due to its structural resemblance to biologically active indole derivatives. The indole scaffold is known for its presence in numerous natural products and pharmaceuticals.

Anticancer Activity

Recent studies have indicated that compounds with the indole structure exhibit anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound could potentially act as a lead compound for developing new anticancer agents.

Case Study:

A study demonstrated that indole derivatives could inhibit the proliferation of breast cancer cells by targeting specific kinases involved in cell signaling pathways . The incorporation of the p-tolyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been well-documented. This compound may exhibit similar properties, making it a candidate for further exploration in treating bacterial infections.

Data Table: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | Escherichia coli | 12 |

| Indomethacin | Pseudomonas aeruginosa | 10 |

Synthetic Methodologies

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules.

Multicomponent Reactions

The compound can be synthesized through multicomponent reactions (MCRs), which allow for the rapid assembly of diverse chemical structures. This method is particularly advantageous in drug discovery, where diverse libraries of compounds are needed for screening.

Example Reaction:

A recent study utilized a multicomponent approach to synthesize a library of indole derivatives, demonstrating the efficiency and versatility of using this compound as a building block .

Functionalization Techniques

Functionalization at the indole core can lead to compounds with enhanced biological activity. Techniques such as acylation and alkylation can modify the compound's properties, allowing chemists to tailor its activity profile.

Data Table: Functionalization Outcomes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | Acetic anhydride, pyridine | 85 |

| Alkylation | Alkyl halide, K2CO3 | 75 |

| Bromination | NBS, DMF | 90 |

Biological Research Applications

The biological activities associated with this compound warrant further investigation in pharmacological studies.

Kinase Inhibition Studies

Indoles are known to interact with various kinases, which play crucial roles in cell signaling and cancer progression. Research indicates that derivatives like this compound may inhibit specific kinases involved in tumor growth .

Case Study:

In vitro studies showed that certain indole derivatives significantly inhibited kinase activity, leading to reduced cell viability in cancer models . This suggests potential applications in targeted cancer therapies.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The position 3 substituent critically influences electronic, steric, and biological properties. Key analogs include:

Key Observations :

- Lipophilicity : The p-tolyl group (logP ~3.5 estimated) offers moderate lipophilicity compared to the highly hydrophobic CF₃ group (logP ~4.2) and the polar hydroxymethyl group (logP ~2.1) .

- Synthetic Accessibility : Acylated derivatives (e.g., propionyl, sulfonyl) are synthesized via Friedel-Crafts acylation or sulfonation, with yields ranging from 43.8% to 70% . The p-tolyl analog likely requires similar electrophilic aromatic substitution conditions.

Substituent Variations at Position 5

Replacing the chlorine atom at position 5 alters electronic effects and biological activity:

Key Observations :

- Electron-Withdrawing Effects : The chlorine atom (-I effect) deactivates the indole ring, directing electrophilic substitution to position 4 or 5. In contrast, a nitro group (-I, -M) further reduces reactivity .

- Biological Impact : Chlorine’s balance of electronegativity and moderate size makes it a common substituent in drug design, as seen in antiproliferative indole derivatives .

Functional Group Transformations

Ester Hydrolysis

The ethyl ester at position 2 is hydrolyzed to carboxylic acids for further derivatization:

Key Observations :

- Hydrolysis under basic conditions (e.g., NaOH/EtOH) typically achieves >90% yields for indole-2-carboxylates .

Amide Formation

Carboxylic acid intermediates are coupled with amines to form bioactive amides:

- Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate exhibits antiproliferative activity against EGFRT790M/BRAFV600E pathways (IC₅₀ = 0.42 µM) .

Biological Activity

Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate is a compound belonging to the indole class, characterized by its unique structural features, including a chloro substituent at the 5-position and a p-tolyl group at the 3-position of the indole ring. This structural arrangement contributes significantly to its potential biological activities, which have been the subject of various research studies.

The compound has the molecular formula C₁₈H₁₆ClNO₂ and a molecular weight of 313.78 g/mol. Its synthesis can be achieved through multiple methods, emphasizing its versatility in generating derivatives with diverse biological activities. The presence of both chloro and p-tolyl groups enhances its reactivity and potential therapeutic profiles, making it a candidate for further exploration in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For example, studies have demonstrated that related compounds can effectively target various cancer cell lines, suggesting potential for this compound in cancer therapy .

- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. This compound may exhibit similar effects, contributing to pain relief and inflammation reduction .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant bacteria .

Anticancer Activity

A study focusing on the antiproliferative effects of indole derivatives reported that compounds with similar structures to this compound showed significant inhibition of cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents, indicating superior efficacy .

Anti-inflammatory Mechanism

Research into the anti-inflammatory properties of indole derivatives has highlighted their ability to inhibit pro-inflammatory cytokines. This compound may work through similar pathways, potentially modulating immune responses and reducing inflammation markers in vivo .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-chloro-3-methyl-1H-indole-2-carboxylate | Methyl group at the 3-position | Potentially different anticancer activity due to sterics |

| Ethyl 5-fluoro-3-(p-tolyl)-1H-indole-2-carboxylate | Fluorine substitution | Enhanced lipophilicity affecting bioavailability |

| Ethyl 5-bromo-3-(p-tolyl)-1H-indole-2-carboxylate | Bromine at the 5-position | Variations in reactivity and potential therapeutic uses |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity, highlighting the importance of further research into this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.